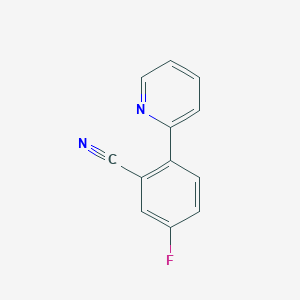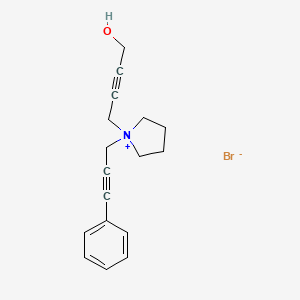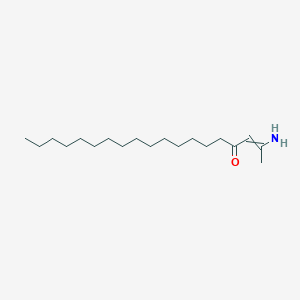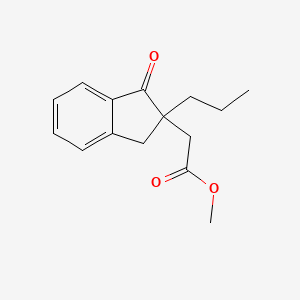![molecular formula C13H20O B12524514 2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one CAS No. 869946-51-0](/img/structure/B12524514.png)
2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigidity and stability. The presence of a cyclopentanone ring further adds to its structural complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one typically involves a multi-step process. One common method starts with the preparation of the bicyclo[2.2.1]heptane core, which can be achieved through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles. The methyl group is introduced via alkylation reactions, and the cyclopentanone ring is formed through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with adjustments made to accommodate larger volumes and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitutions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylbicyclo[2.2.1]heptan-2-ylmethanamine
- 6,6-Dimethyl-2-methylenebicyclo[2.2.1]heptan-3-one
- Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-
Uniqueness
2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one is unique due to its combination of a bicyclic heptane core with a cyclopentanone ring. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
869946-51-0 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
2-(6-methyl-2-bicyclo[2.2.1]heptanyl)cyclopentan-1-one |
InChI |
InChI=1S/C13H20O/c1-8-5-9-6-11(8)12(7-9)10-3-2-4-13(10)14/h8-12H,2-7H2,1H3 |
Clave InChI |
OUDMHTNEEYFVCF-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2CC1C(C2)C3CCCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12524451.png)
![1-Methyl-4-{3-[(prop-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B12524459.png)

![4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B12524468.png)


![[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid](/img/structure/B12524500.png)
![5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one](/img/structure/B12524501.png)



